

# 8-Allylthioguanosine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 8-Allylthioguanosine

Cat. No.: B15594192 Get Quote

## 8-Allylthioguanosine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

## **Core Compound Details**

Compound: 8-Allylthioguanosine

| Identifier        | Value       | Source |
|-------------------|-------------|--------|
| CAS Number        | 126092-30-6 | N/A    |
| Molecular Formula | C13H17N5O5S | N/A    |

### **Abstract**

**8-AllyIthioguanosine** is a modified purine nucleoside that belongs to the class of 8-substituted guanosine analogs. While specific research on **8-AllyIthioguanosine** is limited, the broader class of 8-substituted guanosine derivatives has garnered significant interest in medicinal chemistry and drug development. These compounds are recognized for their potential to modulate immune responses, primarily through the activation of Toll-like receptors (TLRs), and to induce cell differentiation. This technical guide synthesizes the available information on **8-AllyIthioguanosine** and related 8-substituted guanosine analogs, providing insights into its potential biological activities, mechanisms of action, and relevant experimental considerations.



# Potential Biological Activity and Mechanism of Action

Based on the activities of structurally related compounds, **8-Allylthioguanosine** is hypothesized to function as an agonist of Toll-like Receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), initiating an innate immune response. [1][2] Various 8-substituted guanosine analogs, such as 8-hydroxyguanosine (8-OHG) and 8-hydroxydeoxyguanosine (8-OHdG), have been identified as endogenous ligands for TLR7, capable of inducing cytokine production in both mouse and human immune cells.[1][3]

The activation of TLR7 by these guanosine analogs often requires the presence of an oligoribonucleotide (ORN), which is thought to enhance the binding affinity of the small molecule ligand to the receptor.[1][2] Upon activation, TLR7 recruits the adaptor protein MyD88, triggering a downstream signaling cascade that leads to the activation of transcription factors such as NF-kB and IRF7. This, in turn, results in the production of pro-inflammatory cytokines and type I interferons, orchestrating an antiviral and anti-tumor immune response.



Click to download full resolution via product page

Beyond immune modulation, certain 8-substituted guanosine and 2'-deoxyguanosine derivatives have demonstrated potential as inducers of cell differentiation. For instance, compounds with substitutions at the 8-position have been shown to induce maturation in Friend murine erythroleukemia cells, suggesting a potential therapeutic application in terminating leukemia cell proliferation.[4]

## **Synthesis and Experimental Protocols**

While a specific, detailed synthesis protocol for **8-Allylthioguanosine** is not readily available in the reviewed literature, the synthesis of 8-substituted guanosine analogs generally follows



established chemical methodologies. A common approach involves the modification of a commercially available guanosine precursor.

## **General Experimental Workflow for Synthesis**



Click to download full resolution via product page

## **Experimental Protocol for Assessing TLR7 Agonist Activity**

The following is a generalized protocol for evaluating the ability of a compound like **8-Allylthioguanosine** to stimulate cytokine production, a hallmark of TLR7 activation.

Objective: To determine if **8-Allylthioguanosine** induces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in human peripheral blood mononuclear cells (PBMCs).



#### Materials:

- Human PBMCs, isolated from healthy donor blood
- RPMI-1640 medium supplemented with 10% fetal bovine serum
- 8-Allylthioguanosine (test compound)
- LPS (positive control for TLR4 activation)
- R848 (positive control for TLR7/8 activation)
- DMSO (vehicle control)
- ELISA kits for TNF-α, IL-6, and IL-8

#### Procedure:

- Cell Culture: Plate freshly isolated human PBMCs in a 96-well plate at a density of 1 x 10<sup>6</sup> cells/mL.
- Compound Treatment: Add 8-Allylthioguanosine at various concentrations (e.g., 0.1, 1, 10 μM). Include wells with LPS, R848, and DMSO as controls.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
- Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
- Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-8 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
- Data Analysis: Compare the cytokine levels in the wells treated with 8-Allylthioguanosine to the vehicle control.

## **Quantitative Data Summary (Hypothetical)**

As no specific quantitative data for **8-Allylthioguanosine** was found, the following table presents a hypothetical dataset based on the expected activity of a TLR7 agonist.



| Compound                     | Concentration<br>(µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
|------------------------------|-----------------------|---------------|--------------|--------------|
| Vehicle (DMSO)               | -                     | 50 ± 10       | 100 ± 20     | 200 ± 40     |
| 8-<br>Allylthioguanosin<br>e | 1                     | 500 ± 50      | 800 ± 75     | 1500 ± 120   |
| 8-<br>Allylthioguanosin<br>e | 10                    | 2500 ± 200    | 4000 ± 350   | 8000 ± 600   |
| R848 (Control)               | 1                     | 3000 ± 250    | 5000 ± 400   | 10000 ± 800  |

### **Conclusion and Future Directions**

**8-AllyIthioguanosine** represents a promising but understudied member of the 8-substituted guanosine analog family. Based on the established pharmacology of related compounds, it holds potential as an immunomodulatory agent, likely acting through the TLR7 pathway. Further research is imperative to elucidate its precise mechanism of action, determine its potency and efficacy in various in vitro and in vivo models, and to explore its therapeutic potential in areas such as oncology and infectious diseases. Key future experiments should include direct binding assays to confirm its interaction with TLR7, comprehensive cytokine profiling, and evaluation in preclinical disease models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Guanosine and its modified derivatives are endogenous ligands for TLR7 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]



- 3. researchgate.net [researchgate.net]
- 4. 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [8-Allylthioguanosine CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594192#8-allylthioguanosine-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com